molecular formula C6H10N2O3S2 B8577161 5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide CAS No. 89502-00-1

5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide

Cat. No. B8577161
CAS RN: 89502-00-1
M. Wt: 222.3 g/mol
InChI Key: QSLLCGUQMYAEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide is a useful research compound. Its molecular formula is C6H10N2O3S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89502-00-1

Product Name

5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonamide

Molecular Formula

C6H10N2O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-thiazole-4-sulfonamide

InChI

InChI=1S/C6H10N2O3S2/c1-3-11-6-5(13(7,9)10)8-4(2)12-6/h3H2,1-2H3,(H2,7,9,10)

InChI Key

QSLLCGUQMYAEOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(S1)C)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.1 g of 4-bromo-5-ethoxy-2-methylthiazole [prepared by the method of D. S. Tarbell et al., J. Amer. Chem. Soc., 72, 3138 (1950) in 50 ml ether was cooled to -60°, and 35.9 ml of a 1.7M solution of n-butyl lithium in hexane was added dropwise while maintaining the temperature below -45°. The resulting heavy yellow-brown suspension was diluted with an additional 25 ml ether and stirred 20 minutes at a temperature of -50° to -30°. The ethereal suspension of the lithiothiazole was added via syringe to a solution of 8.0 ml sulfuryl chloride in 50 ml hexane, while maintaining the temperature between -30° and -20°. After the suspension was stirred 15 minutes at -30°, it was allowed to warm to -5° and stirred 3.5 hours. The reaction mixture was poured into 500 ml ice-water. The two-phase suspension was extracted twice with ether. The combined organic solution was washed with water and brine, then dried over magneisum sulfate, filtered, and the solvent evaporated. The resulting oily solid was dissolved in 150 ml of tetrahydrofuran; the solution was cooled to 0°, and 6.7 ml of ammonium hydroxide added dropwise. The brown suspension was allowed to warm to ambient and stirred 3 hours. The solvent was evaporated, and the residual black oil partitioned between methylene chloride and water. The organic solution was washed with water followed by brine, then stirred 0.5 hour with magnesium sulfate and charcoal. The mixture was filtered through Celite@ and the solvent was evaporated. Trituration of the resulting brown oily solid with 1-chlorobutane gave 4.2 g of the title compound as a tan solid, m.p. 118°-120°. IR: 3.05 and 3.15μ (SO2NH2).
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11.1 g
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50 mL
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